(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide
Description
The compound “(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide” is a sulfonamide derivative featuring a bicyclic 2,3-dihydro-1H-inden-1-yl moiety substituted with a hydroxymethyl group and an ethene bridge linked to a p-tolyl (4-methylphenyl) group. The hydroxy group on the inden ring may enhance solubility, while the p-tolyl group contributes electron-donating effects. Sulfonamides are historically significant in medicinal chemistry due to their antimicrobial and enzyme-inhibitory properties, though specific applications for this compound remain unexplored in the provided evidence. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
(E)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-6-8-16(9-7-15)11-13-24(22,23)20-14-19(21)12-10-17-4-2-3-5-18(17)19/h2-9,11,13,20-21H,10,12,14H2,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOOXTWOIBEMLX-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield an indanone derivative, while reduction of the sulfonamide group may produce an amine-substituted indene.
Scientific Research Applications
(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonamide groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with two structurally related sulfonamide derivatives from the literature:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Its inden-bound hydroxy group contrasts with the ethane-linked hydroxy in ’s compound, which may alter solubility and hydrogen-bonding capacity. ’s compound contains a carbamate group, which is more hydrolytically labile than sulfonamides. The pyridinylsulfanyl group and electron-withdrawing substituents (Cl, CF3) could enhance binding to electron-deficient targets. ’s compound features a heptafluoropropyl group, significantly increasing lipophilicity and metabolic stability—a trait common in agrochemicals or surfactants.
In contrast, ’s trifluoromethyl and chloro groups introduce electron-withdrawing effects, which might redirect reactivity toward nucleophilic sites. The E-configuration in the target compound enforces a planar geometry, whereas the flexible sulfanyl and carbamate linkages in ’s compound permit conformational variability.
Potential Applications: While explicit data on biological activity are absent in the evidence, sulfonamides (target and ) are associated with antimicrobial and anti-inflammatory applications. ’s halogenated pyridinyl group aligns with pesticidal or kinase-inhibitor scaffolds.
Research Findings and Methodological Notes
- Crystallographic Analysis : The SHELX program suite (e.g., SHELXL, SHELXD) is instrumental in resolving complex structures like these, particularly for verifying stereochemistry (e.g., E-configuration) and hydrogen-bonding networks .
- Synthetic Challenges : The target compound’s bicyclic inden system and E-configuration likely require precise stereocontrol during synthesis, whereas ’s fluorinated alkyl chain demands specialized fluorination techniques.
Biological Activity
(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features suggest a variety of possible interactions with biological targets, which may lead to therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The compound features an indene moiety, a p-tolyl group, and a sulfonamide functional group. The presence of the hydroxyl group on the indene structure is significant for its biological activity, potentially influencing solubility and interaction with biological macromolecules.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The sulfonamide group may mimic substrates or transition states in enzymatic reactions, particularly in carbonic anhydrases or other sulfonamide-sensitive enzymes.
- Receptor Modulation : The indene structure can interact with various receptors, potentially modulating pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : Compounds with similar structures demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells, indicating strong antiproliferative properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT 116 | 3.7 |
| (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide | TBD | TBD |
Neuroprotective Effects
The compound's potential neuroprotective effects are under investigation, particularly in the context of neurodegenerative diseases. Preliminary studies suggest that it may enhance neuronal survival under stress conditions by modulating oxidative stress pathways.
Case Studies
A series of case studies have explored the efficacy of similar compounds in preclinical models:
- Study on Indene Derivatives : A study demonstrated that indene-derived sulfonamides significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Neuroprotection in Animal Models : Another study highlighted the protective effects of related compounds against neuronal cell death induced by oxidative stress in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
